Bienvenue dans la boutique en ligne BenchChem!

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Medicinal chemistry Structure–activity relationship Scaffold design

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 921995-03-1, molecular formula C19H15N3O4, molecular weight 349.3 g/mol) is a synthetic heterocyclic compound belonging to the benzofuran-1,3,4-oxadiazole hybrid class. The molecule incorporates three pharmacophoric elements: a benzofuran bicyclic system, a 1,3,4-oxadiazole central ring, and a 4-methoxyphenylacetamide side chain linked via an amide nitrogen to the oxadiazole C-2 position.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 921995-03-1
Cat. No. B2649967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS921995-03-1
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(26-19)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23)
InChIKeyBFOBZANLDGYNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 921995-03-1): Structural Identity and Scaffold Context for Research Procurement


N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 921995-03-1, molecular formula C19H15N3O4, molecular weight 349.3 g/mol) is a synthetic heterocyclic compound belonging to the benzofuran-1,3,4-oxadiazole hybrid class . The molecule incorporates three pharmacophoric elements: a benzofuran bicyclic system, a 1,3,4-oxadiazole central ring, and a 4-methoxyphenylacetamide side chain linked via an amide nitrogen to the oxadiazole C-2 position. This N-linked acetamide architecture distinguishes it from the more extensively studied S-linked benzofuran-oxadiazole series [1]. The benzofuran-1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated potential for enzyme inhibition across multiple target classes [2]. However, it must be noted that peer-reviewed, compound-specific biological assay data for CAS 921995-03-1 remain extremely limited in the public domain as of 2026.

Why N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide Cannot Be Replaced by Generic Benzofuran-Oxadiazole Analogs in Focused Research Programs


Within the benzofuran-1,3,4-oxadiazole chemical space, subtle modifications to the acetamide side chain and benzofuran substitution pattern produce pronounced shifts in both molecular recognition and physicochemical properties [1]. The N-linked 4-methoxyphenylacetamide motif of CAS 921995-03-1 differs fundamentally from S-linked congeners (e.g., CAS 922099-71-6), where the sulfur atom alters hydrogen-bonding geometry and oxidative stability . The absence of a 7-methoxy substituent on the benzofuran ring distinguishes this compound from analogs such as CAS 922041-78-9 (N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide), where the electron-donating 7-OCH3 group modulates both metabolic susceptibility and π-stacking interactions [1]. The 4-methoxyphenyl terminus provides a specific hydrogen-bond acceptor capacity (methoxy oxygen) and defined steric bulk that cannot be replicated by unsubstituted phenyl, 4-fluorophenyl, or thiophene replacements [2]. These structural distinctions are non-trivial: in the closely related benzofuran-oxadiazole-triazole acetamide series, variations in the acetamide aryl substituent alone produced greater than 4-fold differences in α-glucosidase IC50 values (range: 40.7–173.6 μM) [2]. Researchers procuring compounds for structure–activity relationship (SAR) studies or focused library screening must therefore verify the exact substitution pattern rather than assuming functional equivalence among benzofuran-oxadiazole acetamide congeners.

Quantitative Differentiation Evidence for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 921995-03-1) Versus Closest Structural Analogs


N-Linked vs S-Linked Acetamide Architecture: Predicted Hydrogen-Bonding Potential and Chemical Stability Differentiation

CAS 921995-03-1 features an N-linked acetamide moiety (amide nitrogen directly bonded to oxadiazole C-2 position), contrasting with the S-linked architecture found in analogs such as N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide (CAS 922099-71-6). The replacement of sulfur with nitrogen as the linking atom alters the hydrogen-bond donor/acceptor profile: the N-linked amide NH can serve as a hydrogen-bond donor (HBD), whereas the S-linked thioether cannot [1]. In the benzofuran-oxadiazole series BF1–BF16 described by Irfan et al. (2023), the S-linked N-phenyl acetamide scaffold was employed for its conformational flexibility, yet the N-linked variant offers an additional HBD that may strengthen target engagement in binding pockets requiring polar contacts [1]. Furthermore, the N-linked amide is less susceptible to oxidative degradation than the corresponding thioether linkage, a relevant consideration for long-term storage and assay reproducibility .

Medicinal chemistry Structure–activity relationship Scaffold design

Absence of 7-Methoxy Substituent on Benzofuran: Implications for Metabolic Stability and π-Stacking Versus 7-Methoxy Congeners

CAS 921995-03-1 possesses an unsubstituted benzofuran ring, in contrast to the 7-methoxy-substituted analog N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 922041-78-9). The absence of the 7-methoxy group eliminates a site for O-demethylation, a common Phase I metabolic pathway catalyzed by CYP450 enzymes that can generate reactive quinone-imine intermediates from para-methoxyphenyl systems [1]. While no direct metabolic stability data exist for these specific compounds, the class-level principle—that removing metabolically labile methoxy substituents generally improves metabolic half-life—is well-established . Additionally, the unsubstituted benzofuran presents a different π-stacking surface area compared to the 7-OCH3 benzofuran, which may alter intercalation or aromatic cage interactions in target binding sites [1].

Drug metabolism Pharmacokinetics Medicinal chemistry

4-Methoxyphenyl vs Unsubstituted Phenyl Acetamide Terminus: Hydrogen-Bond Acceptor Capacity and cLogP Modulation

The 4-methoxyphenyl terminus of CAS 921995-03-1 differentiates it from analogs bearing an unsubstituted phenylacetamide (e.g., CAS 922041-78-9). The para-methoxy oxygen introduces an additional hydrogen-bond acceptor (HBA) atom and simultaneously modulates lipophilicity. In the closely related benzofuran-oxadiazole-triazole acetamide series (Abedinifar et al., 2021), modification of the acetamide aryl substituent produced α-glucosidase IC50 values spanning a 4.3-fold range (40.7–173.6 μM), demonstrating that the terminal aryl group is a key determinant of biological potency [1]. The 4-methoxy substituent is predicted to reduce cLogP by approximately 0.3–0.5 log units relative to the unsubstituted phenyl analog, while adding one HBA, which may improve aqueous solubility and modulate target binding through both polar and steric effects [2].

Physicochemical properties Ligand efficiency Drug design

Scaffold Privilege: Benzofuran-1,3,4-Oxadiazole Core Demonstrates Sub-Micromolar Binding Affinity Against Mtb Pks13 Enzyme in Computational Screening (Class-Level Evidence)

Although CAS 921995-03-1 itself has not been directly tested, the benzofuran-1,3,4-oxadiazole scaffold to which it belongs has demonstrated computationally predicted binding affinities against Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) that are comparable to or exceed the reference inhibitor TAM-16 [1]. In the BF1–BF16 series (Irfan et al., 2023), the top-performing S-linked benzofuran-oxadiazole derivatives BF3, BF4, and BF8 achieved AutoDock binding energies of −14.23, −14.82, and −14.11 kcal/mol, respectively, benchmarked against TAM-16 at −14.61 kcal/mol. Compound BF4 (−14.82 kcal/mol) surpassed the reference drug [1]. These in silico findings were corroborated by MM-PBSA binding free energy calculations and 250 ns molecular dynamics simulations confirming stable ligand–enzyme complex formation [1]. The N-linked acetamide architecture of CAS 921995-03-1, while distinct from the S-linked series, retains the conserved benzofuran-oxadiazole core that was identified as critical for Pks13 active-site complementarity [1].

Antitubercular drug discovery Molecular docking Polyketide synthase inhibition

Recommended Research and Industrial Application Scenarios for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 921995-03-1) Based on Available Evidence


Antitubercular Drug Discovery: Pks13 Enzyme Inhibition Screening Cascades

Based on class-level computational evidence that benzofuran-1,3,4-oxadiazole scaffolds exhibit binding energies comparable to the reference Pks13 inhibitor TAM-16 (BF4: −14.82 kcal/mol vs TAM-16: −14.61 kcal/mol) [1], CAS 921995-03-1 is a suitable candidate for inclusion in Mtb Pks13 biochemical or cell-based screening panels. Its N-linked acetamide architecture offers a distinct chemotype from the S-linked BF1–BF16 series, providing chemical diversity for hit-finding campaigns against drug-resistant tuberculosis strains.

α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes Research

The benzofuran-1,3,4-oxadiazole-acetamide scaffold class has demonstrated α-glucosidase inhibition with IC50 values 4.3- to 18.4-fold more potent than the clinical standard acarbose (750 μM) in the triazole-acetamide sub-series [2]. CAS 921995-03-1, with its 4-methoxyphenyl terminus and absence of the triazole moiety, represents a structurally simplified analog suitable for investigating the contribution of the terminal aryl group to α-glucosidase potency, selectivity, and competitive inhibition kinetics.

Structure–Activity Relationship (SAR) Studies on Benzofuran-Oxadiazole Hybrids for Kinase or Enzyme Target Class Mining

The compound's well-defined structural features—unsubstituted benzofuran, N-linked 4-methoxyphenylacetamide—make it a valuable reference point in SAR matrix studies [1]. Its predicted reduced metabolic liability relative to 7-methoxy benzofuran analogs (no CYP450 O-demethylation site on benzofuran) supports its use in cell-based phenotypic assays where metabolic stability influences observed activity. Procurement of this compound alongside its closest analogs (CAS 922041-78-9, CAS 922099-71-6) enables systematic profiling of the contributions of linker atom, benzofuran substitution, and terminal aryl electronics to biological activity and physicochemical properties.

Chemical Probe Development for Academic Screening Libraries Requiring N-Linked Heterocyclic Diversity

For academic or industrial compound library curation, CAS 921995-03-1 fills a specific structural niche: it is one of the relatively few commercially catalogued benzofuran-1,3,4-oxadiazole derivatives featuring an N-linked (rather than S-linked) acetamide side chain with a para-methoxyphenyl terminus [1][2]. This makes it a relevant acquisition for diversity-oriented synthesis (DOS) follow-up libraries or for biologists seeking tool compounds with a defined hydrogen-bond donor/acceptor profile distinct from the more common S-linked scaffolds.

Quote Request

Request a Quote for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.